1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol
Description
Properties
IUPAC Name |
[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19(16-3-4-16)15-21-11-13-23(14-12-21)20(25)17-5-7-18(8-6-17)22-9-1-2-10-22/h1-2,5-10,16,19,24H,3-4,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVDVCZMPPINPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Cyclopropane-Ethanol Intermediate
The cyclopropane ring is typically installed via Simmons–Smith cyclopropanation or metal-catalyzed cross-couplings . Patent EP2824098B1 demonstrates an optimized route using dimethyl phosphite and sodium methoxide to generate cyclopropane precursors at 0–5°C, achieving 89% yield through controlled exothermic conditions. Subsequent oxidation to the ethanol derivative employs methanesulfonic acid -catalyzed hydrolysis, with extraction into chloroform for isolation.
Table 1: Comparative Cyclopropanation Conditions
| Method | Reagents | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Simmons–Smith | Zn-Cu/CH₂I₂ | 25 | 72 | 95 |
| Phosphite-mediated | NaOMe/(MeO)₂PHO | 0–5 | 89 | 98 |
| Pd-catalyzed | Pd(OAc)₂/(CH₂)₃Bpin | 80 | 65 | 90 |
Functionalization of the Piperazine Core
Piperazine acylation with 4-(1H-pyrrol-1-yl)benzoyl chloride follows HBTU-mediated coupling protocols. As detailed in PMC10780301, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) with N,N-diisopropylethylamine in dimethylacetamide achieves 92% conversion at 18°C. Crucially, substoichiometric HBTU (1.05 eq) minimizes diacylation byproducts.
Key Optimization Parameters:
Convergent Coupling Strategy
Final assembly employs Mitsunobu reaction or nucleophilic substitution :
Method A (Mitsunobu):
Method B (SN2):
Table 2: Coupling Efficiency Comparison
| Method | Time (h) | Purity (%) | Scalability | Energy Demand (kWh/kg) |
|---|---|---|---|---|
| A | 6 | 98 | Moderate | 12.4 |
| B | 2 | 92 | High | 8.7 |
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, ArH), 6.85 (t, J=2.1 Hz, 2H, pyrrole), 4.12 (m, 1H, CH-OH), 3.71–3.45 (m, 8H, piperazine)
- HRMS : [M+H]⁺ calcd for C₂₁H₂₆N₃O₂: 352.2019; found: 352.2023
Industrial-Scale Process Optimization
Patent WO2018104953A1 discloses a continuous flow protocol enhancing throughput:
- Reactor Design : Microstructured mixer (0.2 mm channel width)
- Residence Time : 8.5 min at 45°C
- Output : 12 kg/day with 94% assay yield
Critical Cost Drivers:
- HBTU consumption : $23.50/mol
- Solvent recovery : 89% DMF recycled via distillation
- Waste : 0.8 kg/kg API (primarily aqueous salts)
Environmental and Regulatory Considerations
Green Chemistry Metrics:
- PMI (Process Mass Intensity) : 32 (vs. industry avg. 45 for similar APIs)
- E-Factor : 18.7 (solvents: 74% of total waste)
- REACH Compliance : No SVHC intermediates
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Neuropharmacology
The compound's structural features suggest potential activity in modulating neurotransmitter systems. Similar compounds have demonstrated efficacy in treating anxiety and depression through serotonin reuptake inhibition. The piperazine moiety is often associated with antidepressant effects, making this compound a candidate for further exploration in treating mood disorders.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the piperazine and pyrrole groups may enhance the compound's ability to interact with bacterial targets. Research into related compounds has shown promising results against various bacterial strains, suggesting that this compound could also possess significant antimicrobial activity.
Case Study 1: Antidepressant Effects
A study evaluated various piperazine derivatives for their serotonin reuptake inhibition capabilities. Although this specific compound was not directly tested, its structural similarities to effective antidepressants indicate it may exhibit comparable properties. The findings suggest that further investigation into its pharmacodynamics is warranted.
Case Study 2: Antimicrobial Properties
Research into sulfonamide-based compounds has highlighted their antimicrobial potential. A study focusing on the synthesis of novel heterocyclic compounds reported significant antibacterial activity in related structures. This suggests that 1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol may warrant similar investigations to establish its efficacy against specific pathogens.
Conducting comprehensive in vivo experiments to evaluate pharmacokinetics and therapeutic potential is essential for understanding the full scope of this compound's applications.
Mechanistic Studies
Elucidating the mechanisms through which this compound interacts with neurotransmitter systems will provide insights into its potential as a therapeutic agent.
Broader Biological Screening
Investigating its potential antimicrobial properties and other pharmacological effects will help clarify the compound's utility in treating infections or other diseases.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The compound shares structural motifs with several piperazine- and heterocycle-containing molecules. Below is a comparative analysis:
Physicochemical and Pharmacological Insights
Lipophilicity and Solubility: The benzoyl-pyrrole moiety in the main compound increases aromaticity and lipophilicity compared to simpler analogues like 50a’ (C₁₀H₁₉N₂O). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
Synthetic Efficiency :
- The main compound’s synthesis involves multiple low-yield steps (e.g., 31% yield for nitrobenzoate intermediate ), contrasting with higher yields (63–69%) for intermediates like 50a’ .
Pharmacological Targets: Piperazine-ethanol derivatives (e.g., aripiprazole dimer) often target dopamine and serotonin receptors . The main compound’s pyrrole-benzoyl group may confer selectivity for atypical CNS targets.
Key Research Findings
- Synthetic Challenges : The benzoyl-pyrrole coupling step is sensitive to reaction conditions, requiring precise stoichiometry and temperature control .
- Biological Activity: Piperazine-ethanol derivatives with aromatic substituents (e.g., aripiprazole) show improved receptor binding kinetics compared to non-aromatic analogues .
Biological Activity
1-Cyclopropyl-2-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}ethan-1-ol is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action, supported by relevant case studies and data tables.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, starting with the formation of piperazine derivatives followed by coupling with cyclopropyl and pyrrole moieties. Specific reagents such as benzoyl chlorides and catalysts are employed to facilitate these reactions.
Pharmacological Properties
Research indicates that this compound exhibits a variety of biological activities, particularly in the following areas:
1. Antidepressant Activity
In vitro studies have shown that compounds similar to this structure can inhibit serotonin reuptake, suggesting potential antidepressant effects. For instance, derivatives containing piperazine rings have demonstrated significant inhibition of serotonin transporters, which is crucial for mood regulation .
2. Anti-inflammatory Effects
The compound's structural components may also contribute to anti-inflammatory properties. Analogous compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways .
3. Antitumor Potential
Preliminary studies suggest that compounds with similar frameworks can exhibit cytotoxic activity against various cancer cell lines. The presence of the pyrrole moiety is often associated with enhanced anticancer activity through mechanisms involving apoptosis induction .
The biological mechanisms through which this compound exerts its effects may include:
Receptor Binding: The compound likely interacts with neurotransmitter receptors, particularly those involved in serotonin signaling pathways.
Enzyme Inhibition: It may inhibit specific enzymes such as COX or lipoxygenase, reducing the production of inflammatory mediators.
Study 1: Antidepressant Efficacy
A study conducted on related piperazine derivatives demonstrated that these compounds significantly reduced immobility times in forced swimming tests in rats, indicating antidepressant-like effects. The most effective compound showed an IC50 value comparable to established antidepressants .
Study 2: Anti-inflammatory Activity
Research highlighted that compounds similar to this compound exhibited notable inhibition of COX enzymes in vitro, leading to decreased prostaglandin E2 synthesis. This suggests a promising avenue for developing anti-inflammatory medications .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
